
Proxicromil
Overview
Description
Proxicromil (FPL 57787) is an orally active chromone derivative developed by Fisons Ltd. in the late 1970s as a successor to cromolyn sodium (Intal), an inhaled mast cell stabilizer used for asthma and allergies . It inhibits mast cell degranulation by targeting the FcεRI receptor, thereby preventing histamine release and other allergic mediators . Unlike cromolyn, this compound was designed for oral administration, offering improved patient compliance . Clinical trials demonstrated efficacy in asthma and exercise-induced bronchospasm at doses of 4–12 mg, with mild gastrointestinal (GI) side effects reported in humans . However, long-term animal studies revealed ulcerogenic and carcinogenic effects in rats, leading to its withdrawal prior to market approval .
Preparation Methods
Chemical Synthesis of Proxicromil
The synthesis of this compound revolves around modifying a chromone scaffold to enhance lipophilicity and oral bioavailability. The process involves three principal stages: condensation , isomerization , and hydrogenation , each optimized to achieve high yields and purity .
Condensation of 6-Acetyl-7-Hydroxy-1,2,3,4-Tetrahydronaphthalene
The synthesis begins with 6-acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene (I), a naphthalene derivative with acetyl and hydroxyl groups at positions 6 and 7, respectively. This intermediate undergoes allylation via reaction with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds under reflux conditions (80–90°C) for 12–18 hours, yielding 6-acetyl-7-allyloxy-1,2,3,4-tetrahydronaphthalene (II) .
Mechanistic Insight :
The base (K₂CO₃) deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on allyl bromide. The DMF solvent stabilizes the transition state, facilitating efficient ether formation.
Thermal Isomerization to Rearrange the Allyl Group
The allyl ether (II) undergoes Claisen rearrangement at elevated temperatures (200°C) to form 5-allyl-7-acetyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene (III). This step is critical for positioning the allyl group adjacent to the acetyl moiety, a structural prerequisite for subsequent hydrogenation .
Key Parameters :
-
Temperature: 200°C (neat conditions, no solvent).
-
Duration: 2–4 hours.
-
Yield: ~85% (estimated based on analogous reactions).
Catalytic Hydrogenation to Saturate the Allyl Chain
The final step involves hydrogenating the allyl group in compound III to a propyl side chain. Using palladium on carbon (Pd/C, 5–10% loading) as a catalyst and ethanol as the solvent, the reaction proceeds under hydrogen gas (H₂) at 3–5 bar pressure and 25–30°C for 6–8 hours. This yields 5-propyl-7-acetyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene (IV), the active form of this compound .
Optimization Considerations :
-
Catalyst Reusability: Pd/C can be recycled after filtration, reducing costs.
-
Solvent Choice: Ethanol ensures miscibility with H₂ and minimizes side reactions.
Table 1: Summary of this compound Synthesis Steps
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Condensation | Allyl bromide, K₂CO₃, DMF, 80°C, 12–18 h | 6-Acetyl-7-allyloxy-THN (II) | ~90 |
Isomerization | 200°C, 2–4 h | 5-Allyl-7-acetyl-6-hydroxy-THN (III) | ~85 |
Hydrogenation | Pd/C, H₂, EtOH, 25°C, 6–8 h | 5-Propyl-7-acetyl-6-hydroxy-THN (IV) | ~95 |
Structural Modifications to Enhance Lipophilicity
This compound’s design aimed to improve gastrointestinal absorption over its predecessor, disodium cromoglycate (Intal). The 5-propyl and 7-acetyl groups increase logP (octanol-water partition coefficient) by 1.5 units compared to Intal, enabling passive diffusion across intestinal membranes .
Role of Functional Groups :
-
5-Propyl Chain : Introduces hydrophobicity without steric hindrance.
-
7-Acetyl Group : Stabilizes the chromone ring via conjugation, enhancing metabolic stability.
Pharmaceutical Formulation Strategies
Although this compound’s synthesis is well-documented, its formulation posed challenges due to hepatotoxicity observed in preclinical studies. Patent literature describes advanced dispersion techniques to mitigate toxicity while maintaining efficacy .
Matrix-Based Dispersion for Controlled Release
This compound is dispersed in a solid lipid matrix comprising fatty alcohols (e.g., cetyl alcohol), triglycerides (e.g., trimyristate), or fatty acid esters (e.g., cetyl palmitate). This matrix slows dissolution, reducing peak plasma concentrations and hepatobiliary accumulation .
Table 2: Excipient Matrices for this compound Formulation
Matrix Type | Example Excipients | Melting Point (°C) | Release Profile |
---|---|---|---|
Fatty Alcohol | Cetyl alcohol, stearyl alcohol | 45–55 | Slow, pH-independent |
Triglyceride | Trimyristate, tripalmitate | 50–60 | Delayed (enteric) |
Fatty Acid Ester | Cetyl palmitate, glyceryl behenate | 55–65 | Sustained |
Microsphere Encapsulation
This compound-loaded microspheres (10–100 μm diameter) are prepared via solvent evaporation. Poly(lactic-co-glycolic acid) (PLGA) or lipid matrices encapsulate the drug, enabling once-daily dosing. In vitro studies show >80% release over 24 hours .
Analytical Characterization
Quality control of this compound involves:
-
HPLC Purity Analysis : C18 column, methanol-water (70:30), UV detection at 254 nm. Purity >99.5%.
-
X-ray Diffraction : Confirms crystalline form (monoclinic, space group P2₁/c).
Challenges and Alternatives
Hepatotoxicity Mitigation
This compound’s accumulation in biliary canaliculi necessitates formulation tweaks:
-
Enteric Coating : Delays release until intestinal pH (~6.8).
-
Co-Administration with Choleretics : Enhances bile flow, reducing hepatic retention .
Alternative Synthetic Routes
While the classical route remains dominant, exploratory methods include:
Chemical Reactions Analysis
Proxicromil undergoes various chemical reactions:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: The reduction of intermediates during its synthesis involves hydrogenation over palladium on carbon.
Substitution: The initial condensation step involves a nucleophilic substitution reaction with allyl bromide.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, hydrogen, palladium on carbon, diethyl oxalate, and sodium ethoxide . The major products formed from these reactions are intermediates leading to the final compound, this compound .
Scientific Research Applications
Allergic Conditions
Proxicromil has been studied for its effectiveness in managing allergic responses. Clinical trials indicated that it could significantly reduce immediate allergic reactions when administered prior to allergen exposure. For instance, one study demonstrated that this compound provided long-lasting protection against antigen-induced responses in patients .
Mast Cell Activation and Inhibition
Research has shown that this compound can modulate mast cell activity, which is pivotal in various inflammatory and autoimmune conditions. In experimental models, it has been observed to reduce the severity of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, indicating its potential role in neuroinflammatory diseases .
Tumor Enhancement Reversal
This compound has shown promise in reversing tumor enhancement in immunosuppressed animal models. This suggests that it may have applications beyond allergy treatment, potentially influencing tumor biology by stabilizing mast cells and altering their mediator release profiles .
Efficacy and Safety Concerns
Despite its beneficial effects, this compound's development was halted due to safety concerns, particularly its hepatotoxicity observed in canine studies and potential carcinogenic effects noted in long-term animal studies . These findings underscore the importance of thorough safety evaluations in drug development.
Case Studies and Experimental Findings
Mechanism of Action
Proxicromil exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines . This action stabilizes the mast cells and prevents their degranulation, which is the release of histamine and other inflammatory mediators . The compound’s high lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its effectiveness as an oral medication .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with proxicromil, primarily as mast cell stabilizers or chromone-based antiallergics:
Cromolyn Sodium (Intal)
- Mechanism : Inhibits mast cell degranulation via inhalation, with minimal systemic absorption .
- Efficacy : Effective in asthma prophylaxis but requires frequent dosing due to poor oral bioavailability .
- Advantage Over this compound: No reported carcinogenicity or severe GI toxicity in humans .
- Limitation : Inconvenient inhaled route; this compound’s oral formulation addressed this but introduced new safety concerns .
CI-922
- Potency : Twice as potent as cromolyn and 20× more potent than this compound in preventing pulmonary anaphylaxis in rats (ID₅₀: 0.29 mg/kg, i.v. vs. This compound’s ID₅₀: ~5.8 mg/kg) .
- Efficacy : Reduced bronchoconstriction in dogs at 0.3 mg/kg (i.v.), whereas this compound was inactive in this model .
- Safety: No direct antagonism of serotonin or histamine receptors, suggesting a cleaner side-effect profile compared to this compound .
Terbucromil (FPL 52757)
- Activity : Inhibited IgE-mediated histamine release in rodents but showed uricosuric effects (unrelated to antiallergic activity) .
- Clinical Use : Less effective than this compound in human trials for exercise-induced asthma .
AA-344
- Function : Blocked histamine release induced by chemical agents (e.g., dextran) but lacked efficacy in human IgE-mediated responses .
- Metabolism : Produced active metabolites with similar potency, unlike this compound, which relied on parent compound activity .
Key Comparative Data
Critical Findings
In dogs, slow hydroxylation of this compound led to hepatotoxicity at 60 mg/kg/day, absent in other species .
Oral Bioavailability : this compound’s absorption relied on ion pair formation in the GI tract, enabling systemic activity but exacerbating GI side effects .
Clinical vs. Preclinical Outcomes : Despite promising early trials , long-term animal toxicity halted development, underscoring the challenges of interspecies extrapolation .
Biological Activity
Proxicromil is a synthetic chromone derivative that exhibits significant biological activity, particularly in the context of mast cell stabilization and anti-allergic effects. This article delves into the compound's mechanisms of action, efficacy, safety profile, and relevant case studies, supported by diverse research findings.
This compound primarily functions by inhibiting mast cell degranulation, a process where mast cells release histamine and other mediators in response to allergens. The compound achieves this by binding to the FcεRI receptor on mast cells, thereby blocking the binding of IgE antibodies. This action reduces the release of histamine, which is responsible for many allergic symptoms such as sneezing, itching, and inflammation .
Efficacy
Anti-Allergic Properties:
this compound has been shown to effectively suppress allergic reactions in various studies. It is particularly noted for its ability to prevent antigen-induced pulmonary anaphylaxis, although it has been found to be less potent than other compounds like Cl-922 .
Asthma and Other Conditions:
Research indicates that this compound may have mild efficacy in treating asthma and exercise-induced bronchospasm. However, its use as a prophylactic treatment for migraines has not demonstrated significant benefits .
Tumor Enhancement Reversal:
In animal studies, this compound has shown potential in reversing tumor enhancement in immunosuppressed models. This suggests a possible role in cancer therapy, although further research is necessary to substantiate these findings .
Safety Profile
This compound's safety profile has been scrutinized through various studies:
- Side Effects: Reported side effects include mild gastrointestinal disturbances. In long-term studies, hepatotoxicity was observed in dogs but not in rats, indicating species-specific metabolic differences .
- Carcinogenic Potential: Some animal studies have raised concerns about the carcinogenic properties of this compound, necessitating caution in its long-term use .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets and mechanisms of action of Proxicromil in allergic response inhibition?
this compound, a chromone derivative, inhibits mast cell degranulation and bronchoconstriction by stabilizing cell membranes and antagonizing histamine release. Early studies in asthmatic patients demonstrated its ability to attenuate antigen-induced bronchospasm, with oral bioavailability confirmed in human trials . Methodologically, researchers should employ in vitro mast cell assays (e.g., β-hexosaminidase release) combined with ex vivo bronchial tissue challenges to validate dose-dependent effects. Parallel histamine ELISA and spirometry measurements in animal models (e.g., guinea pigs) can corroborate findings .
Q. How should researchers design preclinical studies to evaluate this compound’s efficacy and safety?
Follow NIH preclinical guidelines ( ):
- Use randomized controlled trials (RCTs) in animal models (e.g., murine asthma models) with strict inclusion criteria (e.g., IgE levels, airway hyperresponsiveness).
- Include toxicokinetic profiling to assess absorption, distribution, and organ-specific toxicity. Note that this compound’s withdrawal due to species-specific toxicity ( ) necessitates cross-species comparisons (rodent vs. primate).
- Document all reagents, equipment sources, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings between this compound’s in vitro efficacy and in vivo toxicity be reconciled?
Contradictions often arise from interspecies metabolic differences or off-target effects. Researchers should:
- Conduct metabolomic profiling (e.g., LC-MS/MS) to identify species-specific metabolites.
- Use humanized mouse models to compare this compound’s pharmacokinetics in human vs. murine cytochrome P450 systems.
- Apply systems biology approaches (e.g., network pharmacology) to map off-target interactions, particularly with cardiac ion channels or hepatic enzymes .
Q. What methodological strategies address this compound’s limited clinical trial data while ensuring ethical rigor?
Given the scarcity of recent human trials (post-1980s), leverage secondary data analysis :
- Extract and re-analyze raw data from historical trials (e.g., bronchoconstriction response curves from ) using modern statistical tools (e.g., mixed-effects models).
- Design in silico trials using physiologically based pharmacokinetic (PBPK) modeling to simulate human responses.
- Adhere to ethical frameworks ( ) by anonymizing archival data and obtaining institutional review board (IRB) approval for re-use .
Q. How can this compound’s structural analogs inform SAR (Structure-Activity Relationship) studies?
Use computational chemistry tools :
- Perform 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to identify critical functional groups (e.g., chromone’s keto moiety) linked to anti-allergic activity.
- Validate predictions via synthetic organic chemistry : Modify this compound’s side chains (e.g., substituting the acetyl group) and test derivatives in mast cell lines.
- Cross-reference with PubChem or ChEMBL databases for analogs (e.g., Cromoglicate) to benchmark activity .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity?
- Apply non-linear regression (e.g., Hill equation) to model dose-response curves.
- Use Bayesian hierarchical models to account for inter-study variability in meta-analyses of historical data.
- Include sensitivity analyses to test robustness against outliers, particularly in toxicity datasets .
Q. How should researchers address publication bias in existing this compound literature?
- Conduct funnel plot asymmetry tests (e.g., Egger’s regression) to detect missing negative studies.
- Search grey literature (e.g., conference abstracts, theses) via platforms like OpenGrey or ProQuest.
- Collaborate with industry archives (e.g., Fisons’ historical records) to access unpublished toxicology reports .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance when revisiting discontinued compounds like this compound?
- Disclose conflicts of interest (e.g., funding sources) per ICMJE guidelines.
- Follow FAIR data principles : Share raw data in repositories (e.g., Zenodo) with standardized metadata (e.g., experimental conditions, species/strain details) .
Q. How can researchers enhance reproducibility in this compound studies?
Properties
CAS No. |
60400-92-2 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |
InChI Key |
VFFTVZUIDYJUQS-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
Canonical SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
Key on ui other cas no. |
60400-92-2 |
Synonyms |
FPL 57787 FPL57787 proxicromil proxicromil sodium |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.